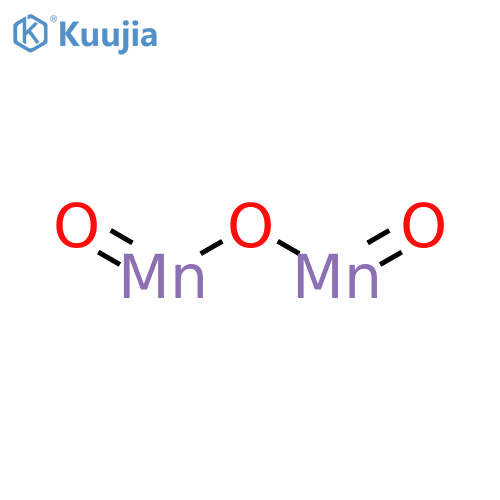Cas no 1317-34-6 (Manganese(III) oxide)

Manganese(III) oxide structure
商品名:Manganese(III) oxide
Manganese(III) oxide 化学的及び物理的性質
名前と識別子
-
- Manganese(III) oxide
- Dimanganese trioxide
- Manganese manganate
- Manganese sesquioxide
- Manganese sisquioxide
- Manganese trioxide
- Manganic oxide
- manganese oxide
- Manganese oxide (Mn2O3)
- Manganese(3+) oxide
- Mn2O3
- oxo(oxomanganiooxy)manganese
- oxo[(oxomanganio)oxy]manganese
- MANGANESE SESQUIOXIDE, Mn2O3
- 8845AF
- Manganese Oxide Nanoparticles / Nanopowder
- Manganese(III) oxide, 99.9% trace metals basis
- EINECS 215-264-4
- Manganese(III) oxide, 99%
- AKOS030228239
- Q419605
- UNII-XQ8YIG4A7C
- Lithium Phosphate (Li3PO4) Sputtering Targets
- BAA31734
- Manganese (III) oxide
- D97303
- 1317-34-6
- Manganese (III) Oxide Nanopowder
- Manganese(III) oxide, -325 mesh, 99%
- (E)-3-(4-METHOXY-PHENYL)-BUT-2-ENOICACIDETHYLESTER
-
- MDL: MFCD00016217
- インチ: 1S/2Mn.3O
- InChIKey: GEYXPJBPASPPLI-UHFFFAOYSA-N
- ほほえんだ: [Mn](=O)O[Mn]=O
計算された属性
- せいみつぶんしりょう: 157.86100
- どういたいしつりょう: 157.861
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 34.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 43.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 黒い粉末で、においがありません。
- 密度みつど: 4.5 g/mL at 25 °C(lit.)
- ゆうかいてん: 1080°C (dec.)
- すいようせい: Soluble in acid and ammonium chloride. Insoluble in water, alcohol and acetone.
- PSA: 43.37000
- LogP: -0.30600
- マーカー: 14,5737
- ようかいせい: 水に溶けない。
Manganese(III) oxide セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P264-P280-P304+P340+P312-P337+P313-P403+P233
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- RTECS番号:OP0915000
-
危険物標識:

- TSCA:Yes
- ちょぞうじょうけん:室温貯蔵
- リスク用語:R36/37/38
Manganese(III) oxide 税関データ
- 税関コード:2820900000
- 税関データ:
中国税関コード:
2820900000
Manganese(III) oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 463701-5G |
Manganese(III) oxide |
1317-34-6 | 99.99% trace metals basis | 5G |
¥ 1219 | 2022-04-25 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 87791-500g |
Manganese(III) oxide, 98% |
1317-34-6 | 98% | 500g |
¥1948.00 | 2023-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41970-100g |
Oxo(oxomanganiooxy)manganese |
1317-34-6 | 100g |
¥228.0 | 2021-09-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 377457-1KG |
Manganese(III) oxide |
1317-34-6 | 99% | 1kg |
¥3518.22 | 2023-12-07 | |
| Ambeed | A1215141-500g |
Manganese oxide (Mn2O3) |
1317-34-6 | 98% | 500g |
$60.0 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268716-500g |
Dimanganese trioxide,0.98 |
1317-34-6 | 98% | 500g |
¥200.00 | 2024-08-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M41970-2.5kg |
Oxo(oxomanganiooxy)manganese |
1317-34-6 | 2.5kg |
¥2778.0 | 2021-09-08 | ||
| eNovation Chemicals LLC | D625654-100g |
MANGANESE (III) OXIDE |
1317-34-6 | 97% | 100g |
$200 | 2023-09-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MY7346-500g |
Manganese(III) oxide |
1317-34-6 | 98% 70% | 500g |
¥1058.0 | 2022-06-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268716-1kg |
Dimanganese trioxide,0.98 |
1317-34-6 | 98% | 1kg |
¥408.00 | 2024-08-09 |
Manganese(III) oxide 関連文献
-
A. Nestoridis Analyst 1970 95 51
-
Veronika Kozlovskaya,Jun Chen,Chrysanty Tedjo,Xing Liang,Javier Campos-Gomez,Jonghwa Oh,Mohammad Saeed,Claudiu T. Lungu,Eugenia Kharlampieva J. Mater. Chem. B 2014 2 2494
-
D. H. Kerridge,M. Mosley J. Chem. Soc. A 1967 352
-
R. Manigandan,K. Giribabu,S. Munusamy,S. Praveen Kumar,S. Muthamizh,T. Dhanasekaran,A. Padmanaban,R. Suresh,A. Stephen,V. Narayanan CrystEngComm 2015 17 2886
-
Asuncion Carmona,Stéphane Roudeau,Laura Perrin,Giulia Veronesi,Richard Ortega Metallomics 2014 6 822
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1317-34-6)三氧化二锰

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ